Redox Potentials Define Exclusive Catalytic Pathways
The single most definitive differentiation for Yb(HMDS)₂ is its ability to act as a strong, soluble one-electron reductant, a property completely absent in trivalent analogs. Cyclic voltammetry studies on related Yb(II) and Eu(II) bis(trimethylsilyl)amide complexes show a reversible Yb³⁺/Yb²⁺ redox couple with a standard reduction potential (E°) of approximately -1.1 V vs. Fc/Fc⁺ [1]. This places Yb(HMDS)₂ in a unique niche for initiating reductive coupling or C-X bond activation reactions that cannot be replicated by redox-inert trivalent lanthanide silylamides like Sc(HMDS)₃, which exhibit no accessible reduction wave under similar conditions and function solely as Lewis acids [2].
| Evidence Dimension | Standard Reduction Potential (Yb³⁺/Yb²⁺ couple) |
|---|---|
| Target Compound Data | E° ≈ -1.1 V vs. Fc/Fc⁺ (for Yb(HMDS)₂ class) |
| Comparator Or Baseline | No accessible reduction wave (Sc(HMDS)₃ class) |
| Quantified Difference | Qualitative difference: Redox-active vs. Redox-inert |
| Conditions | Cyclic voltammetry in THF with [Bu₄N][PF₆] as supporting electrolyte |
Why This Matters
For researchers designing reductive transformations, this difference is non-negotiable; substituting a trivalent analog will simply result in no reaction, wasting time and resources.
- [1] Fedushkin, I. L.; Bochkarev, M. N.; Dechert, S.; Schumann, H. Redox reactions of ytterbium and samarium bis(trimethylsilyl)amides. Russ. Chem. Bull. 2003, 52 (7), 1540–1547. View Source
- [2] Evans, W. J. The organometallic chemistry of the lanthanides in reduced oxidation states. Polyhedron 1987, 6 (5), 803–835. View Source
